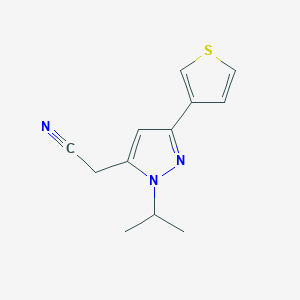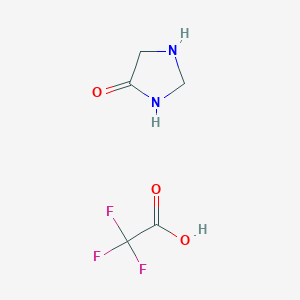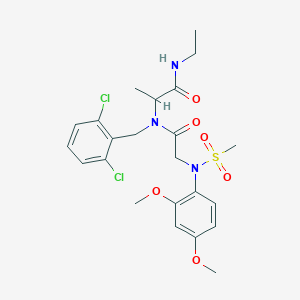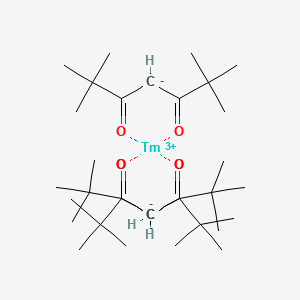
5-(Thiomorpholinomethyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Thiomorpholinomethyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a thiomorpholine moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in its structure allows for unique chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiomorpholinomethyl)pyrrolidin-3-ol typically involves the reaction of pyrrolidine derivatives with thiomorpholine. One common method includes the nucleophilic substitution reaction where a halogenated pyrrolidine reacts with thiomorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Thiomorpholinomethyl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrrolidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine and thiomorpholine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Thiomorpholinomethyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties such as conductivity and stability.
Wirkmechanismus
The mechanism of action of 5-(Thiomorpholinomethyl)pyrrolidin-3-ol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the thiomorpholine moiety allows for interactions with sulfur-containing biomolecules, potentially affecting cellular pathways related to oxidative stress and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Thiomorpholine: A sulfur-containing heterocycle known for its reactivity and biological properties.
Pyrrolidin-2-one: A lactam derivative with significant pharmaceutical applications.
Uniqueness
5-(Thiomorpholinomethyl)pyrrolidin-3-ol is unique due to the combination of the pyrrolidine and thiomorpholine rings in its structure. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in multiple fields.
Eigenschaften
Molekularformel |
C9H18N2OS |
|---|---|
Molekulargewicht |
202.32 g/mol |
IUPAC-Name |
5-(thiomorpholin-4-ylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H18N2OS/c12-9-5-8(10-6-9)7-11-1-3-13-4-2-11/h8-10,12H,1-7H2 |
InChI-Schlüssel |
AXGWBZKNVCYSKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCN1CC2CC(CN2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid](/img/structure/B12947578.png)
![tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B12947579.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(2,3-dihydro-7-benzofuranyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12947584.png)



